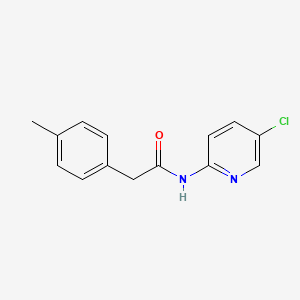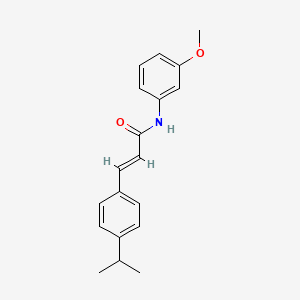
N-(5-chloro-2-pyridinyl)-2-(4-methylphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-chloro-2-pyridinyl)-2-(4-methylphenyl)acetamide, also known as CP-945,598, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of drugs known as cannabinoid receptor antagonists, which are being investigated for their potential use in the treatment of a variety of medical conditions.
Wirkmechanismus
N-(5-chloro-2-pyridinyl)-2-(4-methylphenyl)acetamide works by blocking the activity of the cannabinoid receptor CB1, which is involved in the regulation of pain, appetite, and other physiological processes. By blocking this receptor, N-(5-chloro-2-pyridinyl)-2-(4-methylphenyl)acetamide can reduce pain and other symptoms associated with various medical conditions.
Biochemical and Physiological Effects:
In addition to its effects on pain, N-(5-chloro-2-pyridinyl)-2-(4-methylphenyl)acetamide has been shown to have other biochemical and physiological effects. Studies have demonstrated that this compound can reduce inflammation, improve insulin sensitivity, and modulate the immune system.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-(5-chloro-2-pyridinyl)-2-(4-methylphenyl)acetamide in lab experiments is that it is a highly specific and potent cannabinoid receptor antagonist. This allows researchers to study the effects of blocking this receptor in a more precise and controlled manner. However, one limitation of using this compound is that it may have off-target effects on other receptors or physiological processes, which could complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several potential future directions for research on N-(5-chloro-2-pyridinyl)-2-(4-methylphenyl)acetamide. One area of interest is in the treatment of addiction and substance abuse disorders, as the cannabinoid system has been implicated in these conditions. Other potential applications include the treatment of obesity, metabolic disorders, and neurological disorders such as epilepsy and multiple sclerosis.
In conclusion, N-(5-chloro-2-pyridinyl)-2-(4-methylphenyl)acetamide is a promising compound with potential therapeutic applications in a variety of medical conditions. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments make it an important area of research for the scientific community. Future research will continue to explore the potential uses of this compound in the treatment of various medical conditions.
Synthesemethoden
The synthesis of N-(5-chloro-2-pyridinyl)-2-(4-methylphenyl)acetamide involves the reaction of 5-chloro-2-pyridinylamine with 4-methylphenylacetyl chloride in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain the final compound.
Wissenschaftliche Forschungsanwendungen
N-(5-chloro-2-pyridinyl)-2-(4-methylphenyl)acetamide has been extensively studied for its potential therapeutic applications in a variety of medical conditions. One of the most promising areas of research is in the treatment of pain, particularly chronic pain. Studies have shown that N-(5-chloro-2-pyridinyl)-2-(4-methylphenyl)acetamide can effectively reduce pain in animal models of neuropathic pain and inflammatory pain.
Eigenschaften
IUPAC Name |
N-(5-chloropyridin-2-yl)-2-(4-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O/c1-10-2-4-11(5-3-10)8-14(18)17-13-7-6-12(15)9-16-13/h2-7,9H,8H2,1H3,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVIGACCCRFBKMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(=O)NC2=NC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
8.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47202042 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(5-chloropyridin-2-yl)-2-(4-methylphenyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-furamide](/img/structure/B5712089.png)

![N-[(2-hydroxy-6-methyl-3-quinolinyl)methyl]-N-propylpropanamide](/img/structure/B5712105.png)
![2-[(4-bromobenzyl)thio]-N-cyclopentylacetamide](/img/structure/B5712107.png)

![2-[(anilinocarbonyl)amino]-N-isobutylbenzamide](/img/structure/B5712124.png)


![N-[2-(4-chlorophenyl)ethyl]-4-fluorobenzenesulfonamide](/img/structure/B5712135.png)


